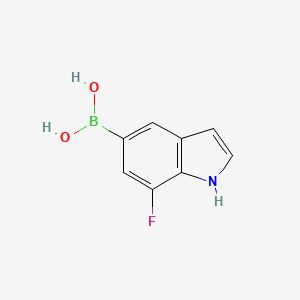

(7-fluoro-1H-indol-5-yl)boronic acid

Vue d'ensemble

Description

(7-fluoro-1H-indol-5-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-1H-indol-5-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl or heteroarylboronic acids with electrophilic indolyl templates under mild reaction conditions . Another approach is the hydroboration of alkenes or alkynes, which adds a B-H bond over the unsaturated bond to form the corresponding alkyl or alkenylborane .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acid reagents. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

(7-fluoro-1H-indol-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .

Major Products

Major products formed from these reactions include substituted indoles, boronic esters, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

(7-fluoro-1H-indol-5-yl)boronic acid serves as an essential intermediate in the synthesis of pharmaceuticals targeting various diseases:

- Neurological Disorders: Compounds derived from this boronic acid have shown potential in treating conditions such as Alzheimer's disease due to their ability to inhibit specific enzymes involved in neurodegeneration.

- Cancer Treatment: The compound has been investigated for its anticancer properties, particularly as an inhibitor of proteasome activity, which is crucial in cancer cell survival .

Organic Synthesis

The compound is widely utilized in organic synthesis for forming carbon-carbon bonds through:

- Suzuki-Miyaura Cross-Coupling Reactions: This reaction allows for the coupling of aryl or vinyl boronic acids with various electrophiles, making it a vital tool in constructing complex organic molecules.

Biological Applications

In biological research, this compound is employed for:

- Fluorescent Probes: Its ability to interact with biomolecules enables its use in developing sensors and probes for studying cellular processes .

- Enzyme Inhibition Studies: The boronic acid group can form reversible covalent bonds with active site residues of enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to interfere with proteasome function, leading to apoptosis in cancer cells .

Development of Fluorescent Sensors

Research involving this compound highlighted its role in creating fluorescent sensors for detecting diols and other biomolecules. These sensors showed high selectivity and sensitivity, allowing for real-time monitoring of biological processes .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to similar compounds:

| Compound Name | Structure Type | Unique Feature | Key Applications |

|---|---|---|---|

| This compound | Indole derivative | Fluorine at the 7-position enhances reactivity | Medicinal chemistry, organic synthesis |

| (5-fluoroindole) | Fluorinated indole | Basic structure without boronic acid functionality | Precursor in drug synthesis |

| (6-chloroindole) | Halogenated indole | Chlorine substitution affects reactivity | Potential anti-cancer activity |

Mécanisme D'action

The mechanism of action of (7-fluoro-1H-indol-5-yl)boronic acid involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (7-fluoro-1H-indol-5-yl)boronic acid include other indole boronic acids, such as:

- (5-bromo-1H-indol-3-yl)boronic acid

- (5-chloro-1H-indol-3-yl)boronic acid

- (5-methyl-1H-indol-3-yl)boronic acid .

Uniqueness

This compound is unique due to the presence of the fluorine atom at the 7-position of the indole ring. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to other indole boronic acids .

Activité Biologique

(7-Fluoro-1H-indol-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

This compound belongs to a class of organoboron compounds characterized by the presence of a boronic acid functional group attached to a fluorinated indole structure. The fluorine atom enhances the compound's electronic properties, influencing its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Indole Derivative : The initial step often includes the synthesis of the indole core through cyclization reactions involving appropriate precursors.

- Borylation Reaction : The introduction of the boronic acid group can be achieved through transition-metal-catalyzed borylation, such as Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds.

- Fluorination : The fluorine atom is introduced at the 7-position using selective fluorination methods, enhancing the compound's stability and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to selectively inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves:

- Induction of Apoptosis : The compound increases Caspase-8 activity in treated cells, promoting programmed cell death.

- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor reduction in mouse models when treated with this compound compared to controls .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli, showing effective inhibition at concentrations as low as 6.50 mg/mL . This suggests potential applications in developing new antibacterial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The boronic acid moiety interacts with serine proteases and other enzymes, leading to inhibition that can disrupt cancer cell metabolism and proliferation.

- Receptor Modulation : The indole structure allows for binding to various receptors involved in cancer progression and inflammation, modulating their activity and downstream signaling pathways .

Case Studies

Several case studies have documented the efficacy of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated selective cytotoxicity against MCF-7 cells with an IC50 value of 18.76 µg/mL. |

| Study B | Showed significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL. |

| Study C | Reported enhanced apoptosis in cancer cells via increased Caspase-8 activation after treatment with the compound. |

Propriétés

IUPAC Name |

(7-fluoro-1H-indol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BFNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFAOZWEUQTLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C(=C1)F)NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.